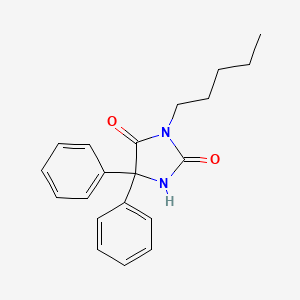
3-Pentyl-5,5-diphenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentyl-5,5-diphenylimidazolidine-2,4-dione is a derivative of hydantoin, a class of compounds known for their diverse biological and pharmacological activities. This compound features a pentyl group attached to the nitrogen atom at the 3-position of the imidazolidine ring, along with two phenyl groups at the 5-position. The imidazolidine-2,4-dione core is a common structural motif in many biologically active molecules, making this compound of significant interest in medicinal chemistry and related fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyl-5,5-diphenylimidazolidine-2,4-dione typically involves the Bucherer–Bergs reaction, a multicomponent reaction that is one of the most convenient methods for preparing 5,5-disubstituted hydantoins. In this reaction, an aldehyde or ketone is heated in aqueous ethanol with potassium cyanide and ammonium carbonate to produce the hydantoin . For this compound, the starting material is 5,5-diphenylimidazolidine-2,4-dione, which is then reacted with pentyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to handle the reagents and reaction conditions more efficiently.
化学反応の分析
Types of Reactions
3-Pentyl-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the imidazolidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.
Click Reactions: The compound can be involved in click chemistry, particularly in the formation of 1,2,3-triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides (e.g., pentyl bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition reactions using copper salts and water-soluble ligands.
Major Products
Substitution Products: Various alkylated or arylated derivatives depending on the substituents used.
Click Chemistry Products: 1,2,3-triazole-linked derivatives with potential biological activities.
科学的研究の応用
3-Pentyl-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antitumor activities.
Pharmaceutical Development: The compound serves as a scaffold for the development of new drugs with various biological activities, including antibacterial and antifungal properties.
Chemical Biology: The compound is used in the synthesis of hybrid molecules for studying biological processes and interactions.
作用機序
The mechanism of action of 3-Pentyl-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidine-2,4-dione core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: The parent compound without the pentyl group.
Phenytoin: A well-known anticonvulsant with a similar imidazolidine-2,4-dione core.
1,2,3-Triazole-linked Derivatives: Compounds formed through click chemistry involving the imidazolidine-2,4-dione core.
Uniqueness
3-Pentyl-5,5-diphenylimidazolidine-2,4-dione is unique due to the presence of the pentyl group, which can influence its biological activity and pharmacokinetic properties. This modification can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
特性
CAS番号 |
102181-51-1 |
|---|---|
分子式 |
C20H22N2O2 |
分子量 |
322.4 g/mol |
IUPAC名 |
3-pentyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H22N2O2/c1-2-3-10-15-22-18(23)20(21-19(22)24,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3,(H,21,24) |
InChIキー |
XZTILQZICIFCGW-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


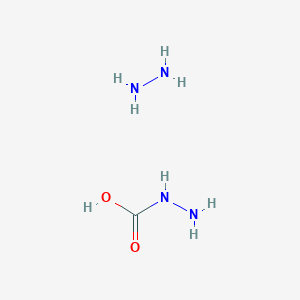
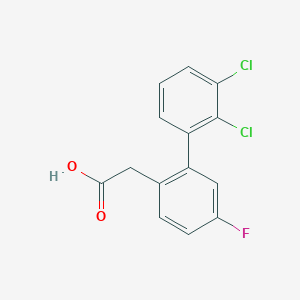
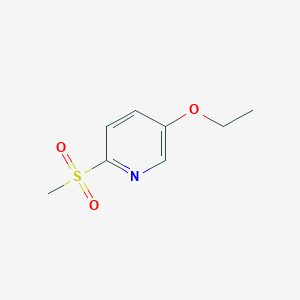
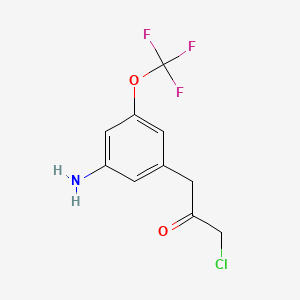
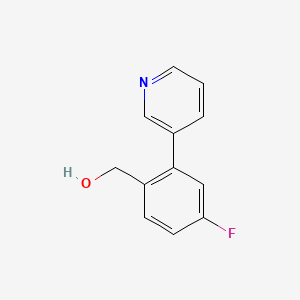
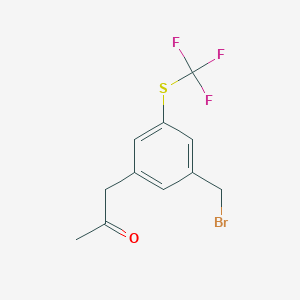
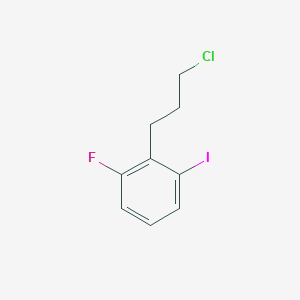
![2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)
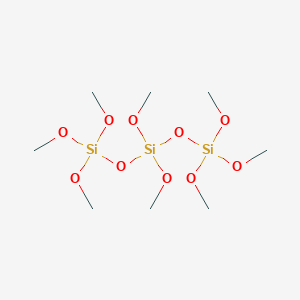
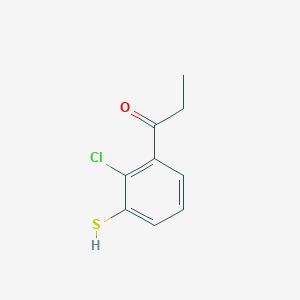

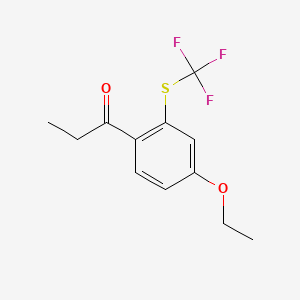

![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14066474.png)
